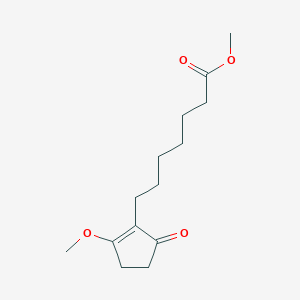
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate is a chemical compound with a complex structure that includes a methoxy group, a cyclopentenone ring, and a heptanoate ester chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate can be achieved through several steps. One common method involves the ZnCl2 catalyzed Friedel-Crafts reaction between furan and 2,9-oxonanedione . This is followed by sulfuric acid catalyzed methylation of 8-(furan-2-yl)-8-oxooctanoic acid, sequential reduction, and ZnCl2 catalyzed Piancatelli rearrangement .
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of catalysts such as ZnCl2 and sulfuric acid is optimized for higher yields and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce ketones to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols .
Applications De Recherche Scientifique
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of various chemical products.
Mécanisme D'action
The mechanism of action of Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can interact with enzymes and receptors in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate: A similar compound with a hydroxyl group instead of a methoxy group.
2-Methyl-5-oxocyclopent-1-en-1-yl butyrate: Another similar compound with a butyrate ester chain.
Uniqueness
Methyl 7-(2-methoxy-5-oxocyclopent-1-EN-1-YL)heptanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
23535-03-7 |
|---|---|
Formule moléculaire |
C14H22O4 |
Poids moléculaire |
254.32 g/mol |
Nom IUPAC |
methyl 7-(2-methoxy-5-oxocyclopenten-1-yl)heptanoate |
InChI |
InChI=1S/C14H22O4/c1-17-13-10-9-12(15)11(13)7-5-3-4-6-8-14(16)18-2/h3-10H2,1-2H3 |
Clé InChI |
XRXBTVHEFCYMPS-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)CC1)CCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


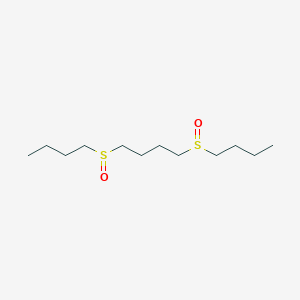
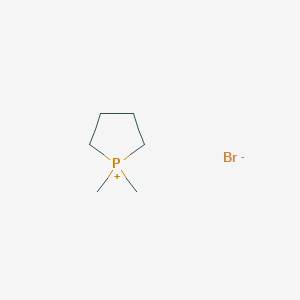
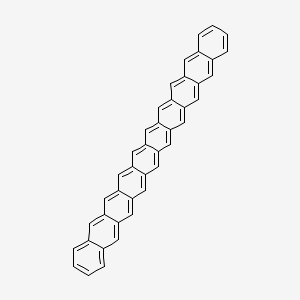
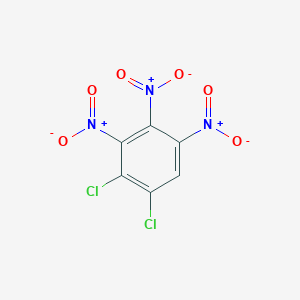
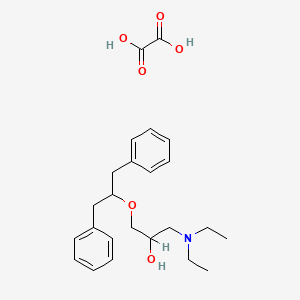
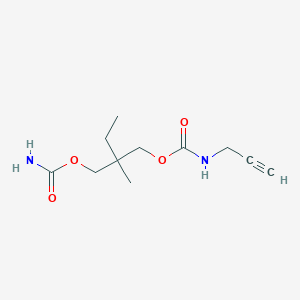
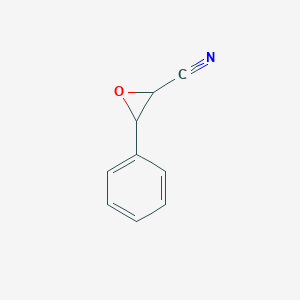
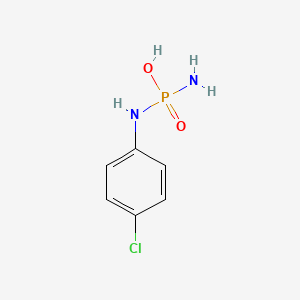
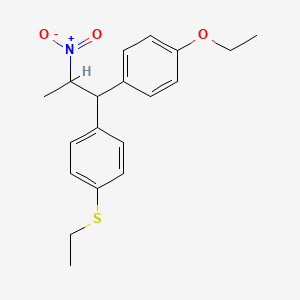
![2-[2-(4-Chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanenitrile](/img/structure/B14694820.png)
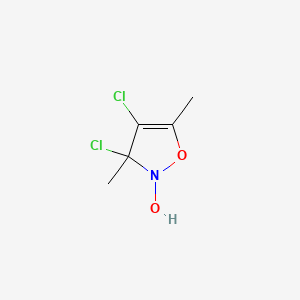


![2,2,2-trichloroethyl (6R,7R)-3-(bromomethyl)-5,8-dioxo-7-[(2-thiophen-2-ylacetyl)amino]-5lambda4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14694855.png)
